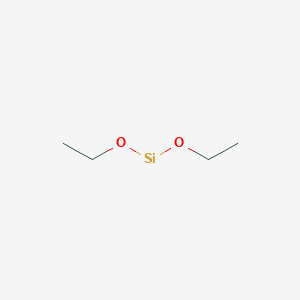

Diethoxysilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethoxysilane is an organosilicon compound with the chemical formula ( \text{C}4\text{H}{12}\text{O}_2\text{Si} ). It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. This compound is known for its reactivity and is often utilized in various chemical processes, including the production of siloxanes and silicones.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethoxysilane can be synthesized through the disproportionation of triethoxysilane. This reaction is typically carried out in a fixed-bed flow reactor over heat-treated calcium hydroxide at temperatures ranging from 473 to 773 K. The reaction proceeds to produce this compound and tetraethoxysilane .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tetraalkoxysilane with Grignard reagents. The process involves the formation of a mono-organo-tri-alkoxysilane intermediate, which is then chlorinated and further reacted with another Grignard reagent to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Diethoxysilane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Diethoxysilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of siloxanes and silicones, which are essential in the production of sealants, adhesives, and coatings.

Biology: this compound is utilized in the preparation of biocompatible materials and surfaces for cell culture.

Medicine: It is involved in the development of drug delivery systems and medical implants.

Mecanismo De Acción

The mechanism of action of diethoxysilane involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, this compound forms silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicon-based polymers and materials. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable silicon-oxygen bonds .

Comparación Con Compuestos Similares

Dimethoxysilane: Similar to diethoxysilane but with methoxy groups instead of ethoxy groups.

Triethoxysilane: Contains three ethoxy groups and is used in similar applications.

Tetraethoxysilane: Used as a precursor in the production of silica and other silicon-based materials.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the ability to form linear siloxane structures, making it valuable in the synthesis of one-dimensional silicon-based polymers. Its volatility and reactivity also make it suitable for applications in the semiconductor industry .

Actividad Biológica

Diethoxysilane, a silane compound characterized by the presence of two ethoxy groups attached to silicon, has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound (C4H10O2Si) is a versatile organosilicon compound that undergoes hydrolysis and condensation reactions to form siloxane networks. The hydrolysis of this compound is a critical step in its application as it leads to the formation of silanol groups, which can further condense to create siloxane bonds. This process is pivotal in various applications, including coatings and adhesives.

The general reaction mechanism can be summarized as follows:

-

Hydrolysis :

Si OR 2+2H2O→Si OH 2+2ROHwhere R is an ethyl group.

-

Condensation :

Si OH 2+Si OH 2→Si O Si+H2O

This dual reactivity allows this compound to form stable polymeric structures that exhibit various biological properties.

1. Biomedical Applications

This compound has been explored for its potential in biomedical applications, particularly in drug delivery systems and tissue engineering. Its ability to form biocompatible siloxane networks makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

- Case Study : Research has shown that this compound-based scaffolds can enhance cell adhesion and proliferation due to their surface properties. A study demonstrated that mesenchymal stem cells exhibited improved attachment and growth on surfaces modified with this compound compared to unmodified controls .

2. Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound when used in conjunction with metal nanoparticles. The incorporation of silver nanoparticles into this compound matrices has been shown to enhance antimicrobial activity against various pathogens.

- Research Findings : A study reported that cotton fabrics treated with a this compound-silver nanoparticle composite exhibited significant antibacterial activity against E. coli and S. aureus, suggesting potential applications in medical textiles .

Toxicity and Safety Profile

This compound is considered less toxic than other silanes due to the non-toxic byproduct (ethanol) generated during its polymerization process. This aspect is particularly advantageous in applications requiring biocompatibility, such as coatings for medical devices .

Comparative Analysis of Silanes

The following table summarizes the key biological properties of this compound compared to other common silanes:

| Property | This compound | Trimethoxysilane | Aminopropyltriethoxysilane |

|---|---|---|---|

| Biocompatibility | High | Moderate | High |

| Antimicrobial Activity | Moderate | Low | High |

| Toxicity | Low | Moderate | Low |

| Hydrolysis Rate | Moderate | Fast | Slow |

Propiedades

Número CAS |

18165-68-9 |

|---|---|

Fórmula molecular |

C4H12O2Si |

Peso molecular |

120.22 g/mol |

Nombre IUPAC |

diethoxysilane |

InChI |

InChI=1S/C4H12O2Si/c1-3-5-7-6-4-2/h3-4,7H2,1-2H3 |

Clave InChI |

ZXPDYFSTVHQQOI-UHFFFAOYSA-N |

SMILES |

CCO[Si]OCC |

SMILES canónico |

CCO[SiH2]OCC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.